Cas no 4676-53-3 (2,3-Naphthalenedimethanol,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-)

4676-53-3 structure
Nome del prodotto:2,3-Naphthalenedimethanol,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-
2,3-Naphthalenedimethanol,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,3-Naphthalenedimethanol,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-
- [4-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methanol
- [1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol
- AC1L5U4E
- AC1Q576A
- AGN-PC-00EYLM
- AR-1A8590
- CTK4I9567
- Di-O-methyl-isolariciresinol
- KST-1A5749
- NSC36566
- optically inactive 6,7-dimethoxy-2,3-bis-hydroxymethyl-1-(3,4-dimethoxy-phenyl)-tetralin
- otp.-inakt.-6,7-Dimethoxy-2,3-bis-hydroxymethyl-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-naphthalin (Isolariciresinol-dimethylether)
- NSC 404538
- NSC 36566
- 4676-53-3
- DTXSID30284290
- NSC404538
- NSC-36566
- NSC-404538
-
- Inchi: InChI=1S/C22H28O6/c1-25-18-6-5-13(8-19(18)26-2)22-16-10-21(28-4)20(27-3)9-14(16)7-15(11-23)17(22)12-24/h5-6,8-10,15,17,22-24H,7,11-12H2,1-4H3
- Chiave InChI: LTMZRNBMJLXRNY-UHFFFAOYSA-N
- Sorrisi: COC1=CC=C(C2C(CO)C(CO)CC3=CC(=C(C=C23)OC)OC)C=C1OC
Proprietà calcolate
- Massa esatta: 388.18864
- Massa monoisotopica: 388.189
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 28
- Conta legami ruotabili: 7
- Complessità: 474
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 77.4Ų
Proprietà sperimentali
- Densità: 1.164±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 542.5°Cat760mmHg
- Punto di infiammabilità: 281.9°C
- Indice di rifrazione: 1.552
- Solubilità: Molto leggermente solubile (0,19 g/l) (25°C),
- PSA: 77.38
- LogP: 2.62600
2,3-Naphthalenedimethanol,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy- Letteratura correlata
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
4676-53-3 (2,3-Naphthalenedimethanol,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-) Prodotti correlati
- 548-29-8(2,3-Naphthalenedimethanol,1,2,3,4-tetrahydro-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-6-methoxy-,(1S,2R,3R)-)
- 26194-57-0(Isotaxiresinol)
- 36531-08-5(Guaiacin)
- 2470435-42-6((4-fluorophenyl)methyl(6-methoxy-1,3-benzothiazol-2-yl)methylamine)
- 623116-24-5((2Z)-2-(4-ethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate)
- 1226808-74-7(4-Bromo-6-chlorobenzodthiazole-2-sulfonic acid)
- 1159981-10-8(2-Bromo-1-3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl-ethanone)
- 2089246-59-1(rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans)
- 1087784-64-2(5-chloro-1,3-benzothiazol-4-amine)
- 404827-75-4(6-Fluoro-1H-indazol-3-amine)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
